Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its fused benzene and pyrazine rings, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with glyoxal in the presence of a reducing agent to form the quinoxaline core. Subsequent chlorination and reduction steps yield the desired compound. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications.
Scientific Research Applications
Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar core structure but lacking the chlorine and dihydro groups.
Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring.
Isoquinoline: A structural isomer with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the dihydro group enhances its reactivity and potential for functionalization, making it a valuable compound for various applications.
Properties
CAS No. |
75473-67-5 |
---|---|
Molecular Formula |
C12H9ClN2O |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
5-chloro-2,3-dihydrobenzo[f]quinoxalin-6-ol |
InChI |
InChI=1S/C12H9ClN2O/c13-9-11-10(14-5-6-15-11)7-3-1-2-4-8(7)12(9)16/h1-4,16H,5-6H2 |
InChI Key |
MQURFAZYSXUFKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C(=C(C3=CC=CC=C3C2=N1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.